molecular formula C16H15N3O2 B053061 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid CAS No. 124340-96-1

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid

Cat. No.: B053061
CAS No.: 124340-96-1
M. Wt: 281.31 g/mol
InChI Key: AENBPQWURKTNBE-UHFFFAOYSA-N
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Description

2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid is a sophisticated benzimidazole derivative of significant interest in chemical biology and materials science. Its core structure integrates an electron-donating dimethylamino group and an electron-accepting carboxylic acid moiety, creating a pronounced push-pull system that confers strong solvatochromic and fluorescent properties. This makes it an invaluable scaffold for developing fluorescent probes and molecular sensors, particularly for monitoring microenvironment polarity, viscosity, and binding events in biological systems. Researchers utilize this compound as a key precursor for synthesizing more complex molecules, where the carboxylic acid group facilitates conjugation to proteins, peptides, or solid supports.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENBPQWURKTNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443837
Record name 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124340-96-1
Record name 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole scaffold is classically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl equivalents. For 4-carboxylic acid functionality, 3-amino-4-(methylamino)benzoic acid serves as a preferred precursor. Reaction with formic acid or trimethyl orthoformate under reflux conditions yields the 1H-benzimidazole-4-carboxylic acid core. Substitution at position 2 is achieved by introducing 4-nitrobenzaldehyde during cyclization, followed by nitro group reduction and dimethylation.

Example protocol :

  • Step 1 : 3-Amino-4-(methylamino)benzoic acid (10 mmol) and 4-nitrobenzaldehyde (12 mmol) are refluxed in acetic acid (50 mL) for 12 h.

  • Step 2 : The intermediate 2-(4-nitrophenyl)-1H-benzimidazole-4-carboxylic acid is isolated via acid-base neutralization (68% yield).

Functionalization at Position 2: Introducing the Dimethylamino Group

Nitro Reduction and Methylation

The nitro group at position 2 is reduced to an amine using 80% hydrazine hydrate and 10% Pd/C in isopropanol (92% yield). Subsequent dimethylation employs methyl iodide (2.2 eq) and potassium carbonate in DMF at 60°C, achieving >90% conversion.

Critical parameters :

  • Catalyst : Pd/C (10 wt%) under H₂ atmosphere accelerates reduction.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance methylation efficiency.

Carboxylic Acid Group Stabilization and Derivatization

Acyl Chloride Formation and Amidation

The 4-carboxylic acid is activated via thionyl chloride (SOCl₂) treatment, forming the corresponding acyl chloride. Reaction with dimethylamine in dichloromethane with triethylamine yields the target compound.

Optimization insight :

  • Reaction time : 6–8 h under reflux ensures complete acylation.

  • Workup : Precipitation in ice water followed by recrystallization from ethanol/water (3:1) achieves >95% purity.

Purification and Analytical Characterization

Recrystallization and Chromatography

Crude product purity (70–80%) is enhanced via recrystallization in ethanol or acetonitrile. For challenging separations, silica gel chromatography with chloroform:methanol (9:1) eluent is employed.

Analytical data :

Parameter Value
1H-NMR (DMSO-d₆) δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.5 Hz, 2H, ArH)
13C-NMR δ 167.8 (COOH), 152.1 (C-2)
HPLC Purity 95.6% (254 nm)

Computational and Spectroscopic Validation

LogP Prediction and Bioactivity Correlation

ACD/ChemSketch predicts a logP of 2.26 for the target compound, correlating with enhanced membrane permeability observed in antibacterial assays. IR spectroscopy confirms carboxylic acid O–H stretch at 2500–3000 cm⁻¹ and C=O at 1680 cm⁻¹.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Across Methods

Method Key Step Yield Purity
CyclocondensationAcetic acid reflux68%90%
Nitro reductionPd/C, hydrazine hydrate92%88%
Acyl chloride amidationSOCl₂, triethylamine85%95%

Reaction Optimization Challenges

Solvent and Catalyst Selection

  • Lewis acids : Calcium chloride dihydrate in ethanol improves nitrile-to-amidine conversion (e.g., Example 12 in).

  • Temperature : Reactions at −15°C to −5°C minimize side products during hydrochloric acid gas treatment.

Industrial-Scale Considerations

Cost-Effective Purification

Large-scale batches utilize acid-alkali neutralization instead of column chromatography, reducing solvent waste. Ethyl acetate/hexane recrystallization achieves pharma-grade purity (>99%) .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions that may include acidic or basic catalysts.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid exhibits significant anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines and inducing apoptosis. For instance, research has demonstrated its effectiveness against certain types of cancer cells, suggesting that it may interact with specific molecular targets within those cells .

Anti-inflammatory Effects

Benzimidazole derivatives are known for their anti-inflammatory properties. This compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have reported that it can significantly reduce inflammation in animal models, indicating its potential utility as an anti-inflammatory agent .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives, including this compound, has been widely documented. It has shown effectiveness against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines, this compound was found to significantly inhibit cell growth at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

A recent animal model study evaluated the anti-inflammatory effects of this compound in xylene-induced ear edema in mice. Results indicated that at a dosage of 20 mg/kg, the compound reduced edema by approximately 50%, outperforming standard anti-inflammatory drugs like ibuprofen .

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares structural analogues of 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight Key Biological Activity/Application Reference
This compound - 2: 4-(Dimethylamino)phenyl
- 4: COOH
~307.34 g/mol Potential antimicrobial/antiviral (hypothesized)
1-Benzyl-2-phenyl-1H-benzimidazole-4-carboxylic acid - 1: Benzyl
- 2: Phenyl
- 4: COOH
~318.36 g/mol Neuropeptide receptor antagonism
Candesartan Cilexetil Related Compound G - 2: Ethoxy
- 7: COOH
- Biphenyl-tetrazole substituent
~440.46 g/mol Antihypertensive (angiotensin II receptor blocker)
1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic acid - 1: 4-Chlorophenyl
- 4: COOH
~226.63 g/mol Intermediate in antifungal agents
1-Benzyl-4-hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid - 1: Benzyl
- 4: OH
- 6: COOH
- 2: Methyl
~326.35 g/mol Not reported (structural isomerism study)

Key Findings from Comparative Studies

Positional Isomerism: The position of the carboxylic acid group significantly impacts bioactivity.

Substituent Effects: Dimethylamino vs. Phenyl: The dimethylamino group in the target compound likely improves solubility compared to the phenyl group in 1-benzyl-2-phenyl-1H-benzimidazole-4-carboxylic acid, which may enhance bioavailability . Tetrazole vs. Carboxylic Acid: Candesartan derivatives with tetrazole groups (e.g., Candesartan Cilexetil Related Compound G) exhibit stronger angiotensin II receptor binding due to the tetrazole’s acidic properties, whereas carboxylic acid derivatives may prioritize different targets .

Synthetic Accessibility: The target compound is synthesized via Pfitzinger reactions using 4-(4-(dimethylamino)phenyl)but-3-en-2-one and substituted isatins . In contrast, Candesartan-related compounds require multi-step conjugation with DTPA or tetrazole-forming reactions, which are more complex .

Pharmacological and Industrial Relevance

  • Antimicrobial Potential: Benzimidazole-4-carboxylic acid derivatives with electron-donating groups (e.g., dimethylamino) show enhanced interaction with bacterial enzymes compared to halogenated analogues like 1-(4-chlorophenyl)-1H-imidazole-4-carboxylic acid .
  • Commercial Applications: Compounds like 1-benzyl-2-phenyl-1H-benzimidazole-4-carboxylic acid have been explored for ulcer treatment, while the dimethylamino variant remains understudied but holds promise for CNS-targeted therapies due to its improved blood-brain barrier penetration .

Biological Activity

2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial fields. The structural characteristics of this compound, including a benzimidazole core with a dimethylamino group and a carboxylic acid functional group, contribute to its biological activity.

  • Molecular Formula : C₁₆H₁₅N₃O₂
  • Molecular Weight : 281.31 g/mol
  • Structure : The compound features a benzimidazole framework, which is essential for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting specific cancer cell lines, suggesting its potential as an anticancer agent. Studies have reported that it can interact with proteins and enzymes involved in cell proliferation and apoptosis pathways .
  • Antimicrobial Properties :
    • It has demonstrated antibacterial and antifungal activities against various pathogens. For example, it showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values comparable to standard antibiotics like gentamicin .
  • Mechanism of Action :
    • Molecular docking studies suggest that the compound binds to key biological targets, potentially disrupting essential cellular processes. This interaction is facilitated by the lipophilicity imparted by the dimethylamino group, enhancing its bioavailability .

Anticancer Studies

A study evaluating the antiproliferative effects of various benzimidazole derivatives, including this compound, revealed that it significantly inhibited the growth of the MDA-MB-231 breast cancer cell line. The compound's mechanism appears to involve interference with cell cycle progression and induction of apoptosis .

Antimicrobial Screening

In antimicrobial assays, this compound was tested against several bacterial strains using disc diffusion methods. The results indicated effective inhibition of both Gram-positive and Gram-negative bacteria, with notable activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

Compound NameCAS NumberSimilarity IndexAnticancer ActivityAntimicrobial Activity
4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline2562-71-20.98ModerateHigh
4-(1H-Imidazo[4,5-c]pyridin-2-yl)-N,N-dimethylaniline80675-86-10.92LowModerate
2-(4-Aminophenyl)-1H-benzimidazol-5-amine7621-86-50.90HighLow

Q & A

Q. How can machine learning models accelerate the discovery of derivatives with tailored properties?

  • Methodology :
  • Feature Engineering : Train models on datasets of benzimidazole derivatives (e.g., solubility, logP) to predict bioactivity or synthetic feasibility.
  • Generative Chemistry : Use platforms like Chemputer to automate synthesis protocols for high-priority candidates .

Contradiction Resolution & Best Practices

  • Synthetic Yield Variability : If yields fluctuate, systematically test solvent systems (e.g., DMF vs. THF) and catalyst loadings. Statistical tools (e.g., DoE) can identify critical factors .
  • Spectral Artifacts : For unexpected peaks in NMR, conduct COSY and HSQC to assign signals correctly, ruling out impurities or tautomeric forms .

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